4-(4-Sec-butylphenyl)-1,3-thiazol-2-amine

Acetylcholinesterase inhibition Alzheimer's disease Structure-activity relationship

4-(4-Sec-butylphenyl)-1,3-thiazol-2-amine (CAS 351982-40-6) is a 4-arylthiazole-2-amine derivative characterized by a sec-butylphenyl substituent at the 4-position of the thiazole ring. This compound belongs to the broader 4-arylthiazole-2-amine scaffold class, which has been systematically evaluated as acetylcholinesterase (AChE) inhibitors for Alzheimer‘s disease research, with certain derivatives demonstrating IC₅₀ values in the sub-micromolar range.

Molecular Formula C13H16N2S
Molecular Weight 232.35 g/mol
CAS No. 351982-40-6
Cat. No. B1271409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Sec-butylphenyl)-1,3-thiazol-2-amine
CAS351982-40-6
Molecular FormulaC13H16N2S
Molecular Weight232.35 g/mol
Structural Identifiers
SMILESCCC(C)C1=CC=C(C=C1)C2=CSC(=N2)N
InChIInChI=1S/C13H16N2S/c1-3-9(2)10-4-6-11(7-5-10)12-8-16-13(14)15-12/h4-9H,3H2,1-2H3,(H2,14,15)
InChIKeyLBOPCRGVEWBRJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Sec-butylphenyl)-1,3-thiazol-2-amine Overview


4-(4-Sec-butylphenyl)-1,3-thiazol-2-amine (CAS 351982-40-6) is a 4-arylthiazole-2-amine derivative characterized by a sec-butylphenyl substituent at the 4-position of the thiazole ring . This compound belongs to the broader 4-arylthiazole-2-amine scaffold class, which has been systematically evaluated as acetylcholinesterase (AChE) inhibitors for Alzheimer‘s disease research, with certain derivatives demonstrating IC₅₀ values in the sub-micromolar range [1]. The sec-butyl substituent confers distinct lipophilic properties (predicted LogP ≈ 4.01-4.54) that differentiate it from other alkyl-substituted analogs .

AChE inhibition SAR probe for para-alkyl substitution studies
High-lipophilicity scaffold candidate for CNS penetration research
Research-grade purity option supports sensitive enzymatic assays

Why 4-(4-Sec-butylphenyl)-1,3-thiazol-2-amine Is Irreplaceable


Generic substitution across 4-arylthiazole-2-amine derivatives is scientifically invalid due to steep structure-activity relationships (SAR) that are exquisitely sensitive to para-phenyl alkyl substitution patterns. In a systematic 2020 SAR study of this exact scaffold class, varying only the para-substituent on the phenyl ring produced AChE inhibitory activities ranging from minimal inhibition to IC₅₀ values that surpassed clinical reference compounds [1]. The sec-butylphenyl moiety present in CAS 351982-40-6 resides at a critical SAR junction—positioned between the higher-activity tert-butylphenyl analog (compound 4d) and alternative branched-chain isomers—where even subtle changes in alkyl branching or chain length alter both target engagement and physicochemical parameters such as LogP and predicted blood-brain barrier permeability .

Para-alkyl substitution steeply modulates AChE activity; changing sec-butyl to tert-butyl or iso-butyl may produce large potency shifts.
Non-aromatic sec-butyl thiazoles differ in lipophilicity by ~100–250×, which may fundamentally alter CNS permeability profile.
Isobutylphenyl isomer (CAS 351982-44-0) differs in branching position, potentially changing target engagement and SAR interpretation.

Differentiation Evidence for 4-(4-Sec-butylphenyl)-1,3-thiazol-2-amine


AChE Inhibition: Sec-Butyl vs Tert-Butyl Substitution

Within the 4-arylthiazole-2-amine class, para-alkyl substitution on the phenyl ring directly governs AChE inhibitory potency. In a head-to-head SAR study of this exact scaffold, the tert-butylphenyl analog (compound 4d) exhibited AChE inhibition of 49.2% at 1 μM, whereas the unsubstituted phenyl analog (compound 4a) showed only 10.3% inhibition at 10 μM—representing a minimum 48-fold difference in potency when normalized for concentration [1]. The sec-butylphenyl derivative (CAS 351982-40-6) occupies a structurally intermediate position, with its branched sec-butyl group providing greater steric bulk and lipophilicity than linear alkyl chains, while avoiding the potential metabolic liabilities associated with the fully substituted tert-butyl group .

AChE inhibition SAR
Class-level
≥48-fold difference between tert-butyl and unsubstituted phenyl analogs
Supports alkyl-branching SAR interpretation; sec-butyl may exhibit intermediate inhibition context
Extrapolated from reported analog data; direct sec-butyl IC₅₀ not available
Acetylcholinesterase inhibition Alzheimer's disease Structure-activity relationship 4-Arylthiazole-2-amine

Cost Comparison: Sec-Butyl vs Isobutyl Isomer

Direct price comparison between CAS 351982-40-6 (sec-butylphenyl) and its closest commercially available positional isomer, CAS 351982-44-0 (4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine, isobutylphenyl), reveals a quantifiable cost differential. The sec-butylphenyl derivative is priced at $60.00 per 100 mg, whereas the isobutylphenyl isomer is priced at $188.00 per 250 mg . When normalized to per-milligram cost, the sec-butylphenyl compound is approximately $0.60/mg compared to approximately $0.75/mg for the isobutyl isomer—a 25% cost premium for the branched-chain positional variant. Both isomers share identical molecular formulas (C₁₃H₁₆N₂S) and molecular weights (232.34 g/mol), eliminating confounding factors.

Cost per mg
Head-to-head
~$0.60/mg (sec-butyl) vs ~$0.752/mg (isobutyl isomer)
25% lower cost supports budget-efficient SAR library sourcing
Pricing as of April 2026; research-grade purity
Chemical procurement SAR probe sourcing Thiazole library synthesis Cost optimization

Lipophilicity: Sec-Butylphenyl vs Non-Aromatic Thiazole

The presence of the phenyl spacer between the sec-butyl group and the thiazole ring in CAS 351982-40-6 dramatically alters the compound‘s physicochemical profile compared to direct sec-butyl-thiazole analogs lacking the aromatic ring. CAS 351982-40-6 exhibits predicted ACD/LogP values of 4.01-4.01 (experimental estimate Log Kow = 4.54) with 3 freely rotating bonds . In contrast, 4-(butan-2-yl)-1,3-thiazol-2-amine (CAS 79932-24-4), which lacks the phenyl ring, shows XlogP = 2.1 with only 2 rotatable bonds [1]. This LogP differential of approximately 2.0-2.4 log units corresponds to a theoretical 100- to 250-fold difference in octanol-water partition coefficient, fundamentally altering membrane permeability and CNS penetration potential.

Lipophilicity shift
Context-dependent
ΔLogP ≈ 2.0–2.4 vs non-aromatic sec-butyl thiazole (100–250× partition difference)
Higher lipophilicity supports CNS-penetrant scaffold research context
Predicted LogP; experimental value may vary
Physicochemical properties LogP Blood-brain barrier permeability Thiazole SAR

Purity Grade: High-Grade vs Standard

Procurement options for CAS 351982-40-6 vary significantly in purity specifications, directly impacting experimental reproducibility in SAR and biological assays. MolCore offers this compound at NLT 98% purity under ISO-certified quality systems , while alternative suppliers including AKSci, BenchChem, and Santa Cruz Biotechnology typically provide material at 95% purity specification . The 3% absolute purity difference corresponds to a 60% reduction in maximum potential impurity content (from 5% to 2%), which is particularly consequential for assays where trace thiazole-derived impurities may exhibit off-target activity or cytotoxicity.

Purity grade
Head-to-head
NLT 98% vs 95% standard grade; 60% reduction in maximum impurity ceiling
High-purity grade supports sensitive enzyme assay signal-to-noise
Supplier QC documentation; impurity profile may still require verification
Chemical purity SAR reproducibility QC standards Pharmaceutical research

Application Scenarios for 4-(4-Sec-butylphenyl)-1,3-thiazol-2-amine


SAR Probe for Para-Alkyl Substitution in AChE Inhibitors

This compound is positioned for direct use in structure-activity relationship studies investigating how branched-chain alkyl substitution at the para-phenyl position modulates AChE inhibitory potency. The Xu et al. (2020) SAR framework established that para-tert-butylphenyl substitution (compound 4d) achieves 49.2% AChE inhibition at 1 μM, while unsubstituted phenyl (compound 4a) requires 10 μM to achieve only 10.3% inhibition [1]. CAS 351982-40-6 (sec-butylphenyl) fills a critical SAR gap between these extremes, enabling systematic interrogation of how sec-butyl branching affects both inhibitory activity and the physicochemical properties (LogP = 4.01-4.54) that govern CNS penetration . This compound is essential for any comprehensive 4-arylthiazole-2-amine SAR campaign targeting Alzheimer‘s disease-relevant AChE inhibition.

Cost-Efficient SAR Library for Branched-Chain Thiazoles

When constructing focused libraries of alkyl-substituted 4-arylthiazole-2-amines for SAR mining, CAS 351982-40-6 presents a quantifiable procurement advantage. At approximately $0.60 per milligram, it is 25.3% less expensive than its isobutylphenyl positional isomer (CAS 351982-44-0, ∼$0.75/mg) [1]. Both compounds share identical molecular formulas (C₁₃H₁₆N₂S) and molecular weights (232.34 g/mol), making them chemically matched comparators. Researchers can reduce library synthesis costs by 25% per branched-chain alkyl probe by prioritizing the sec-butylphenyl derivative for initial SAR exploration, reserving the higher-cost isobutyl isomer only for confirmatory studies where branching pattern proves critical.

CNS-Penetrant Scaffold for Neurodegenerative Disease

The high lipophilicity of CAS 351982-40-6 (ACD/LogP = 4.01-4.01; estimated Log Kow = 4.54) positions this compound as a CNS-penetrant scaffold candidate [1]. This LogP value falls within the optimal range for blood-brain barrier penetration while remaining below the threshold (LogP > 5) associated with poor aqueous solubility and high plasma protein binding. In contrast, non-aromatic sec-butyl thiazoles lacking the phenyl spacer exhibit XlogP of only 2.1—a 100- to 250-fold lower partition coefficient that significantly reduces CNS exposure potential . For medicinal chemistry programs targeting Alzheimer‘s disease (where AChE inhibitors must access CNS compartments) or other neurodegenerative indications, CAS 351982-40-6 offers a chemically tractable starting point with favorable predicted brain penetration characteristics.

High-Purity Material for Sensitive Assays

For researchers conducting high-sensitivity enzymatic assays (e.g., Ellman spectrophotometry for AChE inhibition) or cellular viability studies where trace thiazole impurities may introduce confounding off-target effects, sourcing the 98% NLT purity grade of CAS 351982-40-6 is scientifically justified [1]. The 3% absolute purity improvement over standard 95% grades translates to a 60% reduction in maximum allowable impurity content (from ≤5% to ≤2%) . Given that certain thiazole derivatives exhibit cytotoxicity and off-target kinase inhibition, minimizing impurity burden is essential for obtaining clean SAR signals and avoiding false-positive hits. This high-purity grade is specifically indicated for definitive lead validation studies, selectivity profiling, and any experiment where impurity-driven artifacts could compromise data interpretation.

Application
Selection Property
Validation Focus
AChE inhibition SAR studies
para-alkyl substitution effect on target engagement
AChE inhibitory potency and SAR consistency
Cost-efficient SAR library construction
Per-milligram cost advantage within branched alkyl isomer series
Budget allocation and confirmatory studies with matched isomer
CNS-penetrant scaffold assessment
High lipophilicity range for blood-brain barrier permeability research
Predicted brain exposure and ADME profiling
High-sensitivity enzyme inhibition assays
NLT 98% purity grade with reduced impurity ceiling
Assay signal-to-noise and off-target interference context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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